Chaetoglobosin F

Description

This compound has been reported in Chaetomium subaffine, Chaetomium globosum, and Penicillium with data available.

Structure

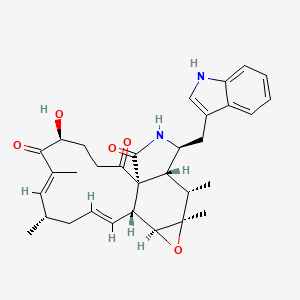

2D Structure

3D Structure

Properties

Molecular Formula |

C32H38N2O5 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

(1R,5S,7E,9S,11E,13R,14S,16R,17S,18R,19S)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-7,11-diene-2,6,21-trione |

InChI |

InChI=1S/C32H38N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-11,14,16-17,19,22,24-25,27,29,33,35H,8,12-13,15H2,1-4H3,(H,34,38)/b10-7+,18-14+/t17-,19-,22-,24-,25-,27-,29-,31+,32+/m0/s1 |

InChI Key |

KTFGDHPTDQFFRL-USMZZGTESA-N |

Isomeric SMILES |

C[C@H]\1C/C=C/[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C |

Canonical SMILES |

CC1CC=CC2C3C(O3)(C(C4C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C |

Synonyms |

chaetoglobosin A chaetoglobosin B chaetoglobosin C chaetoglobosin D chaetoglobosin E chaetoglobosin F chaetoglobosin K chaetoglobosin Q chaetoglobosin R chaetoglobosin T chaetoglobosin U chaetoglobosin V chaetoglobosin W chaetoglobosin Y chaetoglobosins penochalasin K |

Origin of Product |

United States |

Foundational & Exploratory

Chaetoglobosin F: A Comprehensive Technical Guide on its Discovery, Origin, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin F, a member of the cytochalasan alkaloid family, is a fungal secondary metabolite that has garnered significant interest within the scientific community due to its diverse and potent biological activities. This technical guide provides an in-depth exploration of the discovery and origin of this compound, detailing the primary producing organisms and the methodologies for its isolation and characterization. Furthermore, this document summarizes its key biological effects, including antitumor, phytotoxic, and immunosuppressive properties, supported by quantitative data. Experimental protocols and conceptual diagrams are provided to offer a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Discovery and Origin

This compound is a naturally occurring cytochalasan alkaloid first isolated from the fungus Chaetomium globosum.[1] Since its initial discovery, it has been identified in a variety of other fungal species, highlighting its distribution across different fungal genera.

Producing Organisms:

The primary producer of this compound is the ubiquitous filamentous fungus Chaetomium globosum.[1][2][3] This species is known for its ability to produce a wide array of bioactive secondary metabolites.[3][4] this compound has also been isolated from other fungi, including:

-

Chaetomium subaffine[5]

-

An endophytic Chaetomium sp. (UJN-EF006) isolated from Vaccinium bracteatum[7][8]

-

The marine-derived fungus Emericellopsis sp. (SCSIO41202)[9]

The production of this compound by endophytic fungi, such as those found in Ginkgo biloba, underscores the importance of exploring unique ecological niches for novel bioactive compounds.[10][11][12]

Isolation and Purification Methodology

The isolation of this compound from fungal cultures typically involves a multi-step process combining solvent extraction and chromatographic techniques. The general workflow is outlined below.

Experimental Workflow for this compound Isolation

Caption: General workflow for the isolation and purification of this compound.

Detailed Experimental Protocol

The following protocol is a composite methodology based on procedures described in the literature.[7][13][14]

-

Fungal Culture: The producing fungal strain (e.g., Chaetomium globosum) is cultured on a suitable medium, such as potato dextrose agar (PDA) or in a liquid fermentation broth, for a period of 2 to 4 weeks at approximately 25-28°C to allow for sufficient growth and secondary metabolite production.[7][15]

-

Extraction: The fungal biomass and culture medium are harvested and subjected to exhaustive extraction with an organic solvent, typically methanol or ethyl acetate.[13][15] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Preliminary Fractionation: The crude extract is often subjected to a preliminary separation step, such as silica gel column chromatography. Elution is performed with a gradient of solvents, for instance, a petroleum ether-ethyl acetate mixture, to separate compounds based on polarity.[13]

-

Further Purification: Fractions containing this compound, identified by thin-layer chromatography (TLC), are further purified. This may involve gel filtration chromatography, for example, using Sephadex LH-20, followed by semi-preparative high-performance liquid chromatography (HPLC) to yield the pure compound.[13][14]

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[7][14]

Biosynthesis of Chaetoglobosins

Chaetoglobosins belong to the cytochalasan family of natural products, which are biosynthesized through a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS).[4][10][16] The core structure is derived from the condensation of a polyketide chain with an amino acid, which in the case of chaetoglobosins, is tryptophan.[7][16] The biosynthesis is regulated by specific gene clusters, and the disruption of regulatory genes, such as CgcheR in Chaetomium globosum, has been shown to abolish the production of chaetoglobosin A, a closely related compound.[17]

Conceptual Biosynthesis Pathway

Caption: Simplified conceptual pathway for the biosynthesis of this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, making it a compound of interest for drug development. Its primary reported activities include antitumor, phytotoxic, and immunosuppressive effects.[3][6]

Antitumor Activity

This compound has demonstrated cytotoxic effects against various human cancer cell lines.

| Cell Line | IC50 (μM) | Reference |

| HCT116 (Human Colon Cancer) | >10 (approx.) | [10][11][12] |

Note: While this compound itself showed lower activity in this specific study, related chaetoglobosins exhibited significant cytotoxicity, suggesting the potential for structural modification to enhance efficacy.

Phytotoxic Activity

This compound has shown significant inhibitory effects on plant growth, indicating its potential as a natural herbicide.

| Plant Species | Concentration | Inhibition Rate (%) | Reference |

| Radish (Raphanus sativus) Seedlings (Root) | 50 ppm | >60 | [10][11][12] |

| Radish (Raphanus sativus) Seedlings (Hypocotyl) | 50 ppm | ≥60 | [10][11][12] |

Antifungal Activity

This compound has also been evaluated for its antifungal properties against plant pathogens.

| Fungal Pathogen | EC50 (μg/mL) | Reference |

| Botrytis cinerea | 8.25 | [8] |

Conclusion

This compound is a fascinating fungal metabolite with a diverse range of biological activities. Its discovery from various fungal sources, particularly Chaetomium globosum, highlights the rich chemical diversity of the fungal kingdom. The methodologies for its isolation and the understanding of its biosynthetic pathway provide a solid foundation for further research. The potent phytotoxic and notable antifungal activities of this compound suggest its potential application in agriculture. While its direct antitumor activity may be moderate, its unique chemical scaffold presents a valuable template for the development of novel therapeutic agents through structural modification and semi-synthesis. This guide serves as a comprehensive resource to stimulate and support future investigations into the promising potential of this compound.

References

- 1. library.bustmold.com [library.bustmold.com]

- 2. Chaetomium globosum - Wikipedia [en.wikipedia.org]

- 3. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C32H38N2O5 | CID 23259927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Diversified Chaetoglobosins from the Marine-Derived Fungus Emericellopsis sp. SCSIO41202 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 12. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Growth and Mycotoxin Production by Chaetomium globosum Is Favored in a Neutral pH [mdpi.com]

- 16. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 17. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fungal Production of Chaetoglobosin F

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F is a member of the cytochalasan family of mycotoxins, a structurally diverse group of fungal secondary metabolites.[1] These compounds are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and are biosynthesized from the amino acid tryptophan.[1][2] Chaetoglobosins, including this compound, have garnered significant interest from the scientific community due to their wide range of biological activities. These activities include antitumor, phytotoxic, and immunosuppressive properties, making them promising candidates for drug development and agrochemical applications.[3] This technical guide provides an in-depth overview of the fungal strains known to produce this compound, detailed experimental protocols for its isolation and purification, and quantitative data to support research and development efforts.

Fungal Strains Producing this compound

Several fungal species, primarily from the genus Chaetomium, are known producers of this compound. Endophytic and marine-derived fungi have also been identified as sources of this valuable metabolite.

Primary Producing Species:

-

Chaetomium globosum : This is the most widely reported producer of a variety of chaetoglobosins, including this compound.[4][5][6][7] It is a ubiquitous filamentous fungus found in diverse environments such as soil, decaying plant material, and as an endophyte in plants like Ginkgo biloba.[4][7][8]

-

Penicillium chrysogenum : An endophytic fungus isolated from mangrove species has also been shown to produce this compound, alongside other chaetoglobosin derivatives.[9][10]

Other Potential Producers:

The chaetoglobosin class of compounds has been isolated from a variety of other fungal genera, and while not all have been explicitly shown to produce this compound, they represent potential sources for screening and discovery:

Quantitative Data on this compound Production

The yield of this compound can be influenced by several factors, including the fungal strain, culture medium, and fermentation conditions. The following tables summarize key quantitative data from published studies.

Table 1: Fungal Strains and Reported Chaetoglobosin Production

| Fungal Strain | Compound Isolated | Source of Isolation | Reference |

| Chaetomium globosum | This compound | Endophyte in Ginkgo biloba | [7] |

| Chaetomium sp. UJN-EF006 | This compound | Endophyte in Vaccinium bracteatum | [2][8] |

| Penicillium chrysogenum V11 | This compound | Mangrove Endophytic Fungus | [9] |

| Chaetomium globosum C2F17 | This compound | Coral-Associated Fungus | [11] |

Table 2: Optimal Culture Conditions for Chaetoglobosin Production

| Parameter | Optimal Condition | Fungal Species | Reference |

| pH | Neutral (around 7.0) | Chaetomium globosum | [12][13] |

| Temperature | 18-28 °C | Chaetomium globosum | [4][14] |

| Culture Medium | Potato Dextrose Agar (PDA), Oatmeal Agar (OA) | Chaetomium globosum | [12][15] |

| Fermentation Time | 15-45 days | Chaetomium globosum | [11][16] |

Experimental Protocols

This section details the methodologies for the isolation, cultivation, extraction, and purification of this compound from fungal sources.

Isolation and Cultivation of Endophytic Fungi

This protocol is adapted from the methodology used for isolating endophytic fungi from plant tissues.

-

Surface Sterilization of Plant Material:

-

Collect fresh, healthy plant tissues (e.g., leaves, stems).

-

Wash the tissues thoroughly with running tap water.

-

Sequentially immerse the tissues in 75% ethanol for 60 seconds, followed by a sodium hypochlorite solution (e.g., 5%) for 2-5 minutes.

-

Rinse the sterilized tissues 3-5 times with sterile distilled water to remove any residual sterilizing agents.

-

-

Fungal Isolation:

-

Aseptically cut the surface-sterilized plant tissues into small segments (e.g., 5x5 mm).

-

Place the segments onto a suitable culture medium, such as Potato Dextrose Agar (PDA), amended with an antibacterial agent (e.g., chloramphenicol) to suppress bacterial growth.

-

Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

-

Monitor the plates for fungal growth emerging from the plant segments.

-

-

Pure Culture Preparation:

-

Once fungal mycelia are observed, aseptically transfer a small piece of the mycelium to a fresh PDA plate.

-

Repeat this sub-culturing process until a pure culture is obtained.

-

For long-term storage, pure cultures can be maintained on PDA slants at 4°C or as glycerol stocks at -80°C.

-

Large-Scale Fermentation for this compound Production

This protocol describes a solid-state fermentation method commonly used for producing chaetoglobosins.

-

Inoculum Preparation:

-

Grow the desired fungal strain on PDA plates for 7-10 days, or until sufficient sporulation or mycelial growth is observed.

-

Prepare a spore suspension by flooding the plate with sterile water containing a surfactant (e.g., 0.1% Tween 80) and gently scraping the surface. Alternatively, mycelial plugs can be used as inoculum.

-

-

Solid-State Fermentation:

-

Prepare the solid substrate medium. A common medium is rice medium, consisting of rice and water in a 1:1 to 1:1.25 (w/v) ratio in Erlenmeyer flasks.

-

Autoclave the medium to ensure sterility.

-

Inoculate the sterilized medium with the fungal spore suspension or mycelial plugs.

-

Incubate the flasks under static conditions at room temperature (around 25°C) for an extended period, typically 30-45 days.[11]

-

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermented solid substrate.

-

Extraction:

-

After the incubation period, chop the solid fermented culture into smaller pieces.

-

Extract the fungal biomass and substrate repeatedly (e.g., 3 times) with a suitable organic solvent, such as ethyl acetate (EtOAc) or methanol (MeOH).[11][16]

-

Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning (optional but recommended):

-

If the initial extraction was with methanol, the crude extract can be partitioned between water and ethyl acetate. The ethyl acetate fraction will contain the less polar compounds, including chaetoglobosins.

-

-

Column Chromatography:

-

Subject the crude extract to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or methanol.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing compounds of interest.

-

-

Further Purification:

-

Combine fractions containing this compound based on their TLC profiles.

-

Perform further purification using techniques such as Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.[11]

-

Use a suitable mobile phase for HPLC, such as a gradient of methanol or acetonitrile in water, to achieve final purification of this compound.[11]

-

Structure Elucidation and Quantification

-

Structure Confirmation: The purified compound's structure is typically confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).

-

Quantification: The quantity of this compound in an extract can be determined using analytical HPLC with a Diode Array Detector (DAD), by comparing the peak area to a standard curve of a known concentration of pure this compound.

Visualizations

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of chaetoglobosins involves a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme.[17] The following diagrams illustrate a simplified overview of the chaetoglobosin biosynthetic pathway and a typical experimental workflow for its production and isolation.

Caption: Simplified biosynthetic pathway of this compound.

Caption: Experimental workflow for this compound production.

Caption: Relationships between fungal producers and this compound.

References

- 1. Frontiers | Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis [frontiersin.org]

- 2. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chaetomium globosum - Wikipedia [en.wikipedia.org]

- 5. Chaetoglobosins and azaphilones produced by Canadian strains of Chaetomium globosum isolated from the indoor environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. library.bustmold.com [library.bustmold.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Bioactive Chaetoglobosins from the Mangrove Endophytic Fungus Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC-DAD-Guided Isolation of Diversified Chaetoglobosins from the Coral-Associated Fungus Chaetomium globosum C2F17 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Construction of an Efficient Engineered Strain for Chaetoglobosin A Bioresource Production from Potato Starch Industrial Waste [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

Chaetoglobosin F: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F is a naturally occurring cytochalasan alkaloid, a class of fungal secondary metabolites known for their wide range of biological activities.[1] First isolated from fungi of the Chaetomium genus, particularly Chaetomium globosum, this complex macrocyclic molecule has garnered interest in the scientific community for its potential as an antineoplastic, immunomodulatory, and antifungal agent.[1] Structurally, chaetoglobosins are characterized by a perhydroisoindolone moiety fused to a macrocyclic ring and substituted with a 10-(indol-3-yl) group.[1] This guide provides a comprehensive overview of the chemical structure, properties, biological activities, and experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a structurally intricate molecule with multiple stereocenters. Its core is a cytochalasan skeleton, featuring a large macrocycle fused to a substituted isoindole ring system.

Image 1. 2D Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and formulation.

| Property | Value | Reference(s) |

| CAS Number | 55945-75-0 | [PubChem] |

| Molecular Formula | C₃₂H₃₈N₂O₅ | [PubChem] |

| Molecular Weight | 530.7 g/mol | [PubChem] |

| IUPAC Name | (1R,5S,7E,9S,11E,13R,14S,16R,17S,18R,19S)-5-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.0¹,¹⁸.0¹⁴,¹⁶]henicosa-7,11-diene-2,6,21-trione | [PubChem] |

| Class | Cytochalasan Alkaloid | [PubChem] |

| Natural Source | Chaetomium globosum, Chaetomium subaffine | [PubChem] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, primarily centered around its ability to interact with the cellular cytoskeleton and modulate immune signaling pathways.

Mechanism of Action: Actin Polymerization Inhibition

Like other members of the cytochalasan family, the primary mechanism of action for this compound is the disruption of actin filament dynamics. Chaetoglobosins bind to the barbed (fast-growing) end of actin filaments, a process that inhibits both the association and dissociation of actin monomers. This "capping" activity effectively disrupts the process of actin polymerization, which is critical for numerous cellular functions including cell motility, division (cytokinesis), and maintenance of cell shape. The interference with the actin cytoskeleton is a key contributor to its cytotoxic and anti-proliferative effects.

Diagram 1. Mechanism of this compound on Actin Dynamics.

Immunomodulatory Activity via TLR9 Signaling

This compound has been shown to possess significant immunomodulatory properties, specifically by inhibiting the maturation and function of bone marrow-derived dendritic cells (DCs).[2] This effect is mediated through the Toll-like receptor 9 (TLR9) signaling pathway.[2] Upon stimulation with CpG-DNA (a TLR9 agonist), this compound treatment leads to:

-

Suppression of TLR9 expression.[1]

-

Inhibition of the activation of MAPKs (p38 and JNK) and the nuclear translocation of NF-κB and STAT1.[1]

-

Reduced expression of DC surface maturation markers (CD40, CD80, CD86, and MHC-II).[1]

-

Decreased production of the pro-inflammatory cytokine IL-12 and chemokine CXCL-10.[1]

This cascade of inhibition ultimately impairs the ability of DCs to elicit allogeneic T-cell proliferation, suggesting a potential therapeutic role for this compound in managing autoimmune or inflammatory diseases.[1]

Diagram 2. Inhibition of TLR9 Signaling by this compound.

Quantitative Biological Data

The biological effects of this compound have been quantified in several studies, providing key metrics for its potency against various cell types.

| Activity Type | Target Organism / Cell Line | Assay Type | Metric | Value (µg/mL) | Reference(s) |

| Antifungal | Botrytis cinerea | Mycelial Growth Inhibition | EC₅₀ | 8.25 | [3] |

| Cytotoxicity | KB (Human epidermoid carcinoma) | MTT Assay | IC₅₀ | 22.99 | [1] |

| Cytotoxicity | K562 (Human leukemia) | MTT Assay | IC₅₀ | 18.89 | [1] |

Experimental Protocols

Detailed methodologies are critical for the replication and extension of research findings. Provided below are representative protocols for key experiments involving this compound.

Cytotoxicity Evaluation via MTT Assay

This protocol outlines the measurement of this compound's cytotoxic effects on human cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Diagram 3. Workflow for a standard MTT cytotoxicity assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., KB, K562) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere for 24 hours.

-

Compound Application: A stock solution of this compound in DMSO is serially diluted to various concentrations. The cells are treated with these dilutions (final DMSO concentration typically <0.1%) and incubated for a period of 48 to 72 hours.

-

MTT Reagent: Following incubation, MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the water-soluble MTT to insoluble purple formazan crystals.

-

Solubilization: The culture medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

-

Analysis: Cell viability is calculated as a percentage relative to the untreated control. The IC₅₀ value, the concentration of this compound that inhibits cell growth by 50%, is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Immunomodulatory Effect on Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol describes the generation of murine BMDCs and the subsequent assessment of this compound's effect on their activation.

Methodology:

-

BMDC Generation:

-

Harvest bone marrow cells from the femurs and tibias of mice (e.g., C57BL/6).

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, penicillin-streptomycin, and granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 20 ng/mL) and IL-4 (e.g., 10 ng/mL).

-

On day 3, replace half of the culture medium with fresh medium containing GM-CSF and IL-4.

-

On day 6 or 7, collect the non-adherent and loosely adherent cells, which are immature BMDCs.

-

-

BMDC Treatment and Stimulation:

-

Plate the immature BMDCs in fresh culture plates.

-

Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

-

Stimulate the cells with a TLR9 agonist, such as CpG-DNA (e.g., 1 µM), for 24 hours.

-

-

Analysis of Surface Markers (Flow Cytometry):

-

Harvest the treated and stimulated cells.

-

Stain the cells with fluorescently-conjugated antibodies against surface markers such as CD11c, CD40, CD80, CD86, and MHC-II.

-

Analyze the expression levels of these markers on the CD11c+ gated population using a flow cytometer.

-

-

Analysis of Cytokine Production (ELISA):

-

Collect the culture supernatants from the treated and stimulated BMDCs.

-

Quantify the concentration of cytokines and chemokines, such as IL-12 and CXCL-10, using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Conclusion

This compound is a potent bioactive molecule with well-defined effects on fundamental cellular processes. Its ability to disrupt actin polymerization underpins its cytotoxicity against cancer cells, while its targeted inhibition of the TLR9 signaling pathway in dendritic cells highlights its potential as an immunomodulatory agent. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound in oncology, immunology, and antifungal drug development. Further investigation is warranted to fully elucidate its in vivo efficacy and safety profile.

References

- 1. researchgate.net [researchgate.net]

- 2. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of Chaetoglobosin F Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of Chaetoglobosin F, a member of the cytochalasan family of mycotoxins produced by the filamentous fungus Chaetomium globosum. Chaetoglobosins have garnered significant interest due to their diverse biological activities, including potent cytotoxic and anti-cancer properties. This document details the genetic and enzymatic machinery responsible for the synthesis of the chaetoglobosin scaffold, with a specific focus on the modifications leading to this compound. It includes a summary of the key biosynthetic genes, the enzymes they encode, and the proposed chemical transformations. Furthermore, this guide presents available quantitative data on chaetoglobosin production and outlines detailed experimental protocols relevant to the study of this intricate metabolic pathway. Visual diagrams of the biosynthetic pathway and experimental workflows are provided to facilitate a comprehensive understanding. This document is intended to serve as a valuable resource for researchers in natural product biosynthesis, fungal genetics, and drug discovery.

Introduction

Chaetoglobosins are a class of fungal secondary metabolites characterized by a perhydroisoindolone ring system fused to a macrocycle, with a 10-(indol-3-yl) group derived from tryptophan.[1][2][3] These compounds are primarily produced by fungi of the genus Chaetomium, with Chaetomium globosum being a prolific source.[3][4] this compound, along with its congeners, exhibits a range of biological activities, making its biosynthetic pathway a subject of considerable scientific inquiry.[3] Understanding the enzymatic logic behind its construction is crucial for pathway engineering efforts aimed at producing novel analogs with improved therapeutic properties.

The Chaetoglobosin Biosynthetic Gene Cluster

The genetic blueprint for chaetoglobosin biosynthesis is located in a dedicated gene cluster. While the cluster for Chaetoglobosin A has been more extensively studied in both Chaetomium globosum and Penicillium expansum, the core machinery is highly conserved for the production of other chaetoglobosins, including this compound.[5][6] The key genes and their putative functions are summarized in Table 1.

Table 1: Key Genes in the Chaetoglobosin Biosynthetic Gene Cluster

| Gene | Encoded Protein | Putative Function in Chaetoglobosin Biosynthesis |

| cheA | Hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) | Assembly of the polyketide backbone and incorporation of tryptophan.[5] |

| cheB | Stand-alone Enoyl Reductase | Reduction of the polyketide chain during its assembly by CheA.[5] |

| CgP450 | Cytochrome P450 Monooxygenase | Post-PKS/NRPS tailoring of the chaetoglobosin scaffold, likely involved in hydroxylation reactions that differentiate chaetoglobosin analogs.[5] |

| CgFMO | FAD-dependent Monooxygenase | Another key tailoring enzyme responsible for oxidative modifications of the nascent chaetoglobosin intermediate.[5] |

| CgcheR | Zn(II)2Cys6 Transcription Factor | Pathway-specific positive regulator of the che gene cluster.[7] |

| CgTF1 | GAL4-like Zn(II)2Cys6 Transcription Factor | Positive regulator of chaetoglobosin biosynthesis and sporulation.[5] |

| CgTF6 | C2H2 Transcription Factor | Negative regulator of chaetoglobosin biosynthesis, potentially involved in a feedback mechanism.[2][5] |

| laeA | Global Regulator | Positively influences the expression of the chaetoglobosin gene cluster.[1] |

The Biosynthetic Pathway to this compound

The biosynthesis of this compound is proposed to proceed through a series of enzymatic reactions, beginning with the assembly of a polyketide-peptide hybrid molecule, followed by cyclization and a series of oxidative modifications.

Core Scaffold Formation

The initial steps are catalyzed by the multifunctional PKS-NRPS enzyme, CheA, in conjunction with the enoyl reductase CheB.[5] CheA utilizes acetyl-CoA as a starter unit and malonyl-CoA for the iterative extension of the polyketide chain. The NRPS module of CheA then incorporates L-tryptophan. The resulting linear intermediate undergoes a spontaneous intramolecular condensation and a Diels-Alder reaction to form the key intermediate, prochaetoglobosin.[8]

Tailoring Steps to this compound

The conversion of the prochaetoglobosin intermediate to various chaetoglobosin analogs is orchestrated by a series of tailoring enzymes, primarily cytochrome P450 monooxygenases and FAD-dependent monooxygenases.[5] These enzymes introduce hydroxyl groups and other modifications at specific positions on the scaffold, leading to the structural diversity observed in this family of natural products. While the precise sequence of events leading to this compound is not definitively established, it is understood to arise from the same pool of early intermediates as Chaetoglobosin A. The structural difference between Chaetoglobosin A and F lies in the oxidation state of the macrocyclic ring. It is hypothesized that specific P450s and/or other oxidoreductases are responsible for these differential modifications.

Quantitative Data

Quantitative data on the production of specific chaetoglobosins can vary significantly depending on the fungal strain, culture conditions, and analytical methods used. While much of the published data focuses on the more abundant Chaetoglobosin A, some studies have reported yields for this compound.

Table 2: Production of Chaetoglobosin A in Chaetomium globosum

| Strain/Condition | Product | Yield (mg/L) | Reference |

| C. globosum W7 (Wild Type) | Chaetoglobosin A | 58.66 | [9] |

| C. globosum W7 (CgMfs1 silenced) | Chaetoglobosin A | 17.13 - 19.95 | [9] |

| C. globosum W7 (CgMfs1 overexpression) | Chaetoglobosin A | 298.77 | [9] |

| C. globosum (CgcheR overexpression) | Chaetoglobosin A | 260 | [6][7] |

| C. globosum on cornstalk (Wild Type) | Chaetoglobosin A | 40.32 | [9] |

| C. globosum on cornstalk (CgMfs1 overexpression) | Chaetoglobosin A | 191.90 | [9] |

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the this compound biosynthetic pathway.

Fungal Culture and Chaetoglobosin Extraction

-

Culture: Chaetomium globosum is typically cultured on Potato Dextrose Agar (PDA) for routine maintenance. For chaetoglobosin production, solid-state fermentation on rice medium or liquid fermentation in Potato Dextrose Broth (PDB) is commonly employed.[9]

-

Extraction: The fungal culture (mycelia and medium) is extracted with an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.[9] The organic extract is then concentrated under reduced pressure.

HPLC Analysis of Chaetoglobosins

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of chaetoglobosins.

-

Sample Preparation: The dried crude extract is redissolved in methanol, filtered through a 0.22 µm filter.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detector set at characteristic wavelengths for chaetoglobosins (around 220, 270, and 290 nm).

-

Quantification: A standard curve is generated using a purified this compound standard.

-

Gene Knockout using CRISPR/Cas9

The CRISPR/Cas9 system has been adapted for targeted gene disruption in C. globosum to elucidate gene function.

-

Vector Construction: A vector co-expressing the Cas9 nuclease and a single guide RNA (sgRNA) targeting the gene of interest is constructed. Homologous recombination arms flanking a selection marker (e.g., hygromycin resistance) are also included for targeted integration.

-

Transformation: Protoplasts of C. globosum are prepared and transformed with the CRISPR/Cas9 vector, often using a polyethylene glycol (PEG)-mediated method.

-

Selection and Verification: Transformants are selected on a medium containing the appropriate antibiotic. Successful gene knockout is confirmed by PCR and Southern blotting.

Regulatory Network

The production of chaetoglobosins is tightly regulated at the transcriptional level. Several transcription factors have been identified that either activate or repress the expression of the biosynthetic gene cluster.

Conclusion and Future Perspectives

The biosynthesis of this compound is a complex process involving a sophisticated interplay of enzymes and regulatory proteins. While the core pathway is largely understood, further research is needed to fully elucidate the specific tailoring reactions that lead to the diverse array of chaetoglobosin structures. The application of advanced analytical techniques, such as high-resolution mass spectrometry for intermediate identification, and the use of powerful genetic tools like CRISPR/Cas9 will continue to unravel the remaining mysteries of this fascinating pathway. A deeper understanding will not only advance our knowledge of fungal secondary metabolism but also pave the way for the bioengineering of novel chaetoglobosin analogs with enhanced therapeutic potential for the benefit of drug development professionals and the broader scientific community.

References

- 1. New Chaetoglobosins with Fungicidal Activity from Chaetomium sp. UJN-EF006 Endophytic in Vaccinium bracteatum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Combinatorial generation of complexity by redox enzymes in the chaetoglobosin A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New insight into the production improvement and resource generation of chaetoglobosin A in Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functional analysis of a chaetoglobosin A biosynthetic regulator in Chaetomium globosum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chaetoglobosin A - From chaetomium globosum | 50335-03-0 | BC162713 [biosynth.com]

- 8. Frontiers | A Putative C2H2 Transcription Factor CgTF6, Controlled by CgTF1, Negatively Regulates Chaetoglobosin A Biosynthesis in Chaetomium globosum [frontiersin.org]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Mechanism of Action of Chaetoglobosin F

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Chaetoglobosin F is a cytochalasan alkaloid, a class of fungal secondary metabolites known for their potent biological activities.[1][2] As a member of this family, the primary mechanism of action of this compound revolves around its interaction with the cellular cytoskeleton, specifically targeting actin filaments.[3][4] This interaction disrupts actin dynamics, leading to a cascade of downstream cellular effects, including cytotoxicity, and immunomodulation. This technical guide provides a comprehensive overview of the known mechanisms of action of this compound, supported by available quantitative data, detailed experimental protocols, and visual representations of the key pathways involved.

Core Mechanism of Action: Interaction with Actin

The consequences of this disruption are profound and include:

-

Inhibition of cell motility and migration: The dynamic remodeling of the actin cytoskeleton is fundamental to cell movement.

-

Disruption of cytokinesis: Actin filaments form the contractile ring that is necessary for the physical separation of daughter cells during cell division.

-

Alterations in cell morphology: The actin cytoskeleton provides structural support and determines cell shape.

Quantitative Data

The biological activity of this compound and its analogs has been quantified in various studies, primarily focusing on their cytotoxic effects against different cell lines.

| Compound | Cell Line | Assay Type | IC50 Value (µM) | Reference |

| This compound | KB (human nasopharyngeal) | Cytotoxicity | 52.0 | [8] |

| Chaetoglobosin U | KB (human nasopharyngeal) | Cytotoxicity | 16.0 | [8] |

| Chaetoglobosin C | KB (human nasopharyngeal) | Cytotoxicity | 34.0 | [8] |

| Chaetoglobosin E | KB (human nasopharyngeal) | Cytotoxicity | 48.0 | [8] |

| Chaetoglobosin Fa | HCT116 (human colon cancer) | Cytotoxicity | 5.85 | [4] |

| Chaetoglobosin A | HCT116 (human colon cancer) | Cytotoxicity | 3.15 | [9] |

| Etoposide (Control) | HCT116 (human colon cancer) | Cytotoxicity | 2.13 | [9] |

Cellular Effects and Signaling Pathways

Beyond its direct effects on the actin cytoskeleton, this compound has been shown to modulate specific signaling pathways, leading to a broader range of biological activities.

Immunomodulatory Effects via TLR9 Signaling

This compound has been demonstrated to possess immunomodulatory properties by affecting the function of bone marrow-derived dendritic cells (DCs).[10] Specifically, it has been shown to interact with the Toll-like receptor 9 (TLR9) signaling pathway.[10] TLR9 is an intracellular receptor that recognizes CpG DNA from bacteria and viruses, triggering an immune response. This compound can modulate the response of DCs to CpG-DNA stimulation.[10]

Induction of Apoptosis and Cell Cycle Arrest

While detailed studies on this compound are limited, other chaetoglobosins, such as Chaetoglobosin E, have been shown to induce apoptosis and cell cycle arrest in cancer cells.[11][12] The proposed mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax.[11] Furthermore, effects on cell cycle regulatory proteins, including cyclinB1 and CDC2, have been observed, leading to G2/M phase arrest.[11][12] Given the conserved core mechanism of actin disruption, it is plausible that this compound induces similar effects.

Experimental Protocols

Preparation of Actin from Rabbit Skeletal Muscle

This protocol is adapted from established methods for purifying actin for in vitro assays.[1][3]

Materials:

-

Rabbit skeletal muscle acetone powder

-

Buffer A: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl2, 0.5 mM DTT

-

2 M KCl solution

-

1 M MgCl2 solution

-

Dounce homogenizer

-

Ultracentrifuge

Procedure:

-

Extract the muscle acetone powder with cold Buffer A for 30 minutes with stirring on ice.

-

Centrifuge at 16,000 RPM for 30 minutes at 4°C to pellet the debris.

-

Collect the supernatant and filter through cheesecloth.

-

To the supernatant, add KCl to a final concentration of 50 mM and MgCl2 to a final concentration of 2 mM to induce polymerization of G-actin to F-actin. Stir for 1 hour at room temperature.

-

Add solid KCl to a final concentration of 0.8 M and stir for 30 minutes in the cold to dissociate tropomyosin.

-

Pellet the F-actin by ultracentrifugation at 35,000 RPM for 2 hours.

-

Resuspend the pellet in Buffer A and dialyze against Buffer A for 2-3 days to depolymerize the F-actin back to G-actin.

-

Clarify the G-actin solution by ultracentrifugation at 35,000 RPM for 2 hours. The supernatant contains purified G-actin.

In Vitro Actin Polymerization Assay

This assay measures the effect of this compound on the kinetics of actin polymerization using pyrene-labeled actin, which exhibits increased fluorescence upon incorporation into actin filaments.[13][14]

Materials:

-

Purified G-actin (a fraction of which is pyrene-labeled)

-

This compound dissolved in a suitable solvent (e.g., DMSO)

-

Polymerization Buffer (10x): 500 mM KCl, 20 mM MgCl2, 10 mM ATP

-

G-Buffer: 2 mM Tris-HCl (pH 8.0), 0.2 mM ATP, 0.1 mM CaCl2

-

Fluorescence microplate reader

Procedure:

-

Prepare a solution of G-actin (containing 5-10% pyrene-labeled actin) in G-Buffer.

-

In a 96-well black plate, add varying concentrations of this compound or vehicle control.

-

Initiate polymerization by adding the Polymerization Buffer to each well.

-

Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (Excitation: ~365 nm, Emission: ~407 nm) over time at regular intervals.

-

The rate of polymerization can be determined from the slope of the fluorescence curve during the elongation phase.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cells.[15][16][17]

Materials:

-

Cultured cells of interest

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[15]

-

Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Western Blot for Apoptosis Markers

This technique is used to detect changes in the expression of key proteins involved in apoptosis following treatment with this compound.[18][19]

Materials:

-

Cultured cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Purification of Globular Actin from Rabbit Muscle and Pyrene Fluorescent Assays to Investigate Actin Dynamics in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Key insights into secondary metabolites from various Chaetomium species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. ohsu.edu [ohsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. Chaetoglobosin U, a cytochalasan alkaloid from endophytic Chaetomium globosum IFB-E019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chaetoglobosins from Chaetomium globosum, an endophytic fungus in Ginkgo biloba, and their phytotoxic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, a small molecule compound, possesses immunomodulatory properties on bone marrow-derived dendritic cells via TLR9 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chaetoglobosin E inhibits tumor growth and promotes the anti-tumor efficacy of cytotoxic drugs in esophageal squamous cell carcinoma by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content.abcam.com [content.abcam.com]

- 14. abcam.com [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. broadpharm.com [broadpharm.com]

- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 19. biotech.illinois.edu [biotech.illinois.edu]

Chaetoglobosin F effect on actin cytoskeleton

An In-depth Technical Guide to the Effects of Chaetoglobosin F on the Actin Cytoskeleton

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a member of the cytochalasan family of mycotoxins, is recognized for its significant biological activities, primarily stemming from its potent interaction with the cellular actin cytoskeleton. Disruption of this fundamental structural and functional component leads to a cascade of cellular effects, including cytotoxicity, inhibition of cell migration, and cell cycle arrest. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizes key quantitative data, details relevant experimental protocols for its study, and illustrates the signaling pathways involved in actin dynamics.

Core Mechanism of Action: Disruption of Actin Dynamics

Chaetoglobosins belong to the broader class of cytochalasans, which are well-characterized actin filament (F-actin) capping agents.[1][2] While direct biochemical studies on this compound are limited, its mechanism can be inferred from extensive research on closely related compounds like Chaetoglobosin A and J.[3][4][5]

The primary mechanism involves high-affinity binding to the barbed (fast-growing) end of F-actin.[1][3] This interaction physically obstructs the addition of globular actin (G-actin) monomers, effectively capping the filament and halting its elongation.[3] This capping action shifts the dynamic equilibrium of the actin polymer, leading to a net depolymerization of existing filaments as the disassembly from the pointed (slow-growing) end continues. The consequence is a dose-dependent disruption of the entire actin cytoskeleton, impacting numerous cellular processes.[6]

Figure 1. Proposed mechanism of this compound inhibiting actin filament elongation.

Quantitative Data Presentation

The biological activity of this compound and its analogs has been quantified in various assays. The following tables summarize key findings regarding its cytotoxicity and impact on actin-dependent processes.

Table 1: Cytotoxicity of this compound and Related Compounds

| Compound | Cell Line | Assay | IC50 Value | Reference |

| This compound | A549 (Human Lung Carcinoma) | Cytotoxicity | < 20 µM | [5] |

| This compound | HeLa (Human Cervical Cancer) | Cytotoxicity | < 20 µM | [5] |

| Chaetoglobosin A | T-24 (Human Bladder Cancer) | MTT | 48.14 ± 10.25 µM | [7] |

| Chaetoglobosin E | LNCaP (Human Prostate Cancer) | Antiproliferative | 0.62 µM | [8] |

| Chaetoglobosin E | B16F10 (Mouse Melanoma) | Antiproliferative | 2.78 µM | [8] |

| Chaetoglobosin Fex | HCT116 (Human Colon Cancer) | Cytotoxicity | 3.15 µM | [1] |

Table 2: Effects of Chaetoglobosins on Actin Polymerization

| Compound | Parameter | Effect | Concentration | Conditions | Reference |

| Chaetoglobosin J | Actin Polymerization | Decreased rate and extent | Stoichiometric | In vitro, 75 mM KCl, 0.2 mM ATP, 25°C | [3] |

| Chaetoglobosin J | F-actin Filaments | Induces slow depolymerization | Stoichiometric | In vitro | [3] |

| Chaetoglobosin J | Elongation | Inhibited at barbed end | Substoichiometric | In vitro | [3] |

Signaling Pathways Regulating the Actin Cytoskeleton

The organization of the actin cytoskeleton is tightly controlled by a complex web of signaling pathways, most notably those governed by the Rho family of small GTPases (e.g., RhoA, Rac1, Cdc42).[9][10] These proteins act as molecular switches, integrating extracellular signals to orchestrate the formation of specific actin structures like stress fibers, lamellipodia, and filopodia.[10] By directly targeting F-actin, this compound acts downstream of these regulatory pathways, overriding their control and causing a global collapse of actin-based structures. This disruption fundamentally interferes with cellular processes that rely on Rho GTPase signaling, such as cell adhesion, migration, and cytokinesis.

Figure 2. Rho GTPase signaling and the disruptive effect of this compound.

Experimental Protocols

Investigating the effects of this compound requires a combination of cellular and biochemical assays. The following protocols provide a framework for key experiments.

Visualizing Actin Cytoskeleton Disruption in Cells

This protocol details the use of fluorescence microscopy to observe morphological changes in the actin cytoskeleton following treatment.

-

Cell Culture: Plate adherent cells (e.g., A549, HeLa, or fibroblasts) onto sterile glass coverslips within a 24-well plate. Culture in appropriate media until 60-70% confluency.

-

Compound Treatment: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in culture medium to achieve final concentrations (e.g., 0.1, 1, 10 µM). Include a DMSO-only vehicle control. Incubate cells with the compound for a specified time (e.g., 4 hours).[11]

-

Fixation: Gently wash cells twice with pre-warmed phosphate-buffered saline (PBS). Fix with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room temperature.[12]

-

Permeabilization: Wash twice with PBS. Permeabilize the cell membrane with 0.1% Triton X-100 in PBS for 5 minutes.[11]

-

Blocking: Wash twice with PBS. To prevent non-specific binding, incubate with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.[12]

-

F-Actin Staining: Incubate with a fluorescent phalloidin conjugate (e.g., TRITC-phalloidin, 0.5 µg/mL) diluted in 1% BSA/PBS for 1 hour at room temperature, protected from light.[11][13]

-

Nuclear Counterstain: Wash three times with PBS. Incubate with a nuclear stain like DAPI (1 µg/mL) for 5 minutes.

-

Mounting and Imaging: Wash three times with PBS. Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Image using a fluorescence or confocal microscope with appropriate filter sets.

Figure 3. Experimental workflow for fluorescence imaging of the actin cytoskeleton.

In Vitro Actin Polymerization Assay (Pyrene-Actin)

This biochemical assay directly measures the effect of this compound on the kinetics of G-actin polymerization into F-actin.

-

Reagent Preparation:

-

G-Actin: Reconstitute lyophilized pyrene-labeled rabbit skeletal muscle actin in G-buffer (5 mM Tris pH 8.0, 0.2 mM CaCl₂, 0.2 mM ATP, 1 mM DTT) on ice for 1 hour. Clarify by ultracentrifugation (100,000 x g, 30 min, 4°C) to remove aggregates.

-

Polymerization Buffer (10x): Prepare a 10x stock of KMEI buffer (500 mM KCl, 10 mM MgCl₂, 10 mM EGTA, 100 mM Imidazole pH 7.0).

-

-

Assay Procedure:

-

In a 96-well black microplate, add G-buffer and the desired final concentrations of this compound (or DMSO vehicle).

-

Add the pyrene-actin solution to a final concentration of ~2 µM. Mix gently.

-

Initiate polymerization by adding 1/10th volume of 10x Polymerization Buffer.

-

-

Data Acquisition: Immediately begin measuring fluorescence in a plate reader (Excitation: ~365 nm, Emission: ~407 nm) in kinetic mode, taking readings every 30-60 seconds for 1-2 hours.

-

Analysis: The increase in pyrene fluorescence corresponds to the incorporation of G-actin into F-actin. Plot fluorescence intensity versus time. The initial slope of the curve represents the polymerization rate, which can be compared across different compound concentrations to determine inhibitory effects.

Cell Migration and Invasion Assays

Actin dynamics are essential for cell motility. The wound healing (scratch) assay and the transwell invasion assay are effective methods to quantify the functional impact of this compound.

-

Wound Healing (Scratch) Assay:

-

Grow a confluent monolayer of cells in a 6-well plate.

-

Create a uniform "scratch" or "wound" in the monolayer using a sterile pipette tip.

-

Wash with PBS to remove dislodged cells.

-

Add fresh medium containing various concentrations of this compound or a vehicle control.

-

Image the wound at time 0 and at subsequent time points (e.g., every 8 hours) using a phase-contrast microscope.

-

Measure the area of the wound at each time point to quantify the rate of cell migration and wound closure.[14][15]

-

-

Transwell Invasion Assay:

-

Use transwell inserts with an 8 µm pore size membrane. Coat the top of the membrane with a thin layer of Matrigel (or a similar basement membrane extract) to simulate an extracellular matrix.[15][16]

-

Seed cells (resuspended in serum-free medium with this compound/vehicle) into the upper chamber of the insert.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the cells that have invaded through the membrane to the lower surface.

-

Count the number of stained cells in several microscopic fields to quantify invasion.[16]

-

Conclusion and Future Perspectives

This compound is a potent modulator of the actin cytoskeleton, exerting its effects by capping the barbed end of actin filaments and inhibiting polymerization. This activity translates to significant functional consequences for the cell, including cytotoxicity and the inhibition of migration and invasion. The protocols outlined here provide robust methods for characterizing these effects in both cellular and biochemical contexts.

Future research should focus on obtaining high-resolution structural data of the this compound-actin complex to precisely define its binding site and interactions. Furthermore, detailed kinetic analysis of its effect on both the nucleation and elongation phases of actin polymerization will provide a more complete quantitative picture of its mechanism. Finally, exploring the interplay between this compound-induced actin disruption and specific cellular signaling pathways will be crucial for fully understanding its biological impact and evaluating its potential as a therapeutic agent or a tool for cell biology research.

References

- 1. Cytochalasans and Their Impact on Actin Filament Remodeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactivities and Future Perspectives of Chaetoglobosins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of chaetoglobosin J on the G-F transformation of actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Effect of Cytochalasans on the Actin Cytoskeleton of Eukaryotic Cells and Preliminary Structure–Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Actin Co-Sedimentation Assay; for the Analysis of Protein Binding to F-Actin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deletion of a Rare Fungal PKS CgPKS11 Promotes Chaetoglobosin A Biosynthesis, Yet Defers the Growth and Development of Chaetomium globosum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | Signaling by Rho GTPases [reactome.org]

- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 11. Identification of the Antifungal Metabolite Chaetoglobosin P From Discosia rubi Using a Cryptococcus neoformans Inhibition Assay: Insights Into Mode of Action and Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Actin Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Actin assessment in addition to specific immuno-fluorescence staining to demonstrate rickettsial growth in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cell migration and invasion assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]

The Biological Activities of Chaetoglobosin F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chaetoglobosin F is a naturally occurring cytochalasan alkaloid produced by various fungi, notably from the genus Chaetomium.[1][2] As a member of the chaetoglobosin family, it is characterized by a complex chemical structure featuring a 10-(indol-3-yl) group, a macrocyclic ring, and a perhydroisoindolone moiety.[1][2] This class of compounds has garnered significant interest within the scientific community due to a wide array of biological activities. This compound, in particular, has demonstrated a range of effects including antitumor, phytotoxic, immunosuppressive, and anti-inflammatory properties.[1][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting quantitative data, detailed experimental methodologies, and insights into its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities of this compound

This compound exhibits a diverse portfolio of biological effects, which have been quantified in various in vitro studies. The following tables summarize the key quantitative data associated with its principal activities.

Table 1: Cytotoxic Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| HCT116 | Human Colon Cancer | Not explicitly cytotoxic, but its derivative was | [4][5] |

| A549 | Lung Cancer | - | [6] |

| MDA-MB231 | Breast Cancer | - | [6] |

| BC1 | Cholangiocarcinoma | - | [1] |

| KKU-100 | Cholangiocarcinoma | - | [1] |

| KKU-OCA17 | Cholangiocarcinoma | - | [1] |

Note: While this compound itself did not show remarkable cytotoxicity in the cited HCT116 study, its semisynthetic derivative, chaetoglobosin Fa, did, suggesting the potential for structural modification to enhance this activity.[4][5]

Table 2: Phytotoxic Activity of this compound

| Plant Species | Effect | Concentration | Inhibition Rate (%) | Reference |

| Radish (Raphanus sativus) | Seedling Growth Inhibition | 50 ppm | >60% | [4][5] |

Table 3: Antifungal Activity of this compound

| Fungal Species | EC₅₀ (µg/mL) | Reference |

| Botrytis cinerea | <10 | |

| Sclerotinia sclerotiorum | - |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers looking to replicate or build upon these findings.

Cytotoxicity Assays

1. Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of adherent cells.

-

Cell Plating: Seed cells in a 96-well microtiter plate at an appropriate density (e.g., 2,000 cells/well) and incubate under standard conditions until they reach the desired confluence.

-

Drug Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72-96 hours).

-

Fixation: Gently remove the culture medium and add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells. Incubate the plate at 4°C for at least 1 hour.

-

Washing: Remove the TCA solution and wash the plates at least three times with 1% (v/v) acetic acid to remove unbound dye and debris. Allow the plates to air-dry completely.

-

Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well. Incubate at room temperature for 30 minutes.

-

Solubilization and Absorbance Reading: After staining, wash the plates again with 1% acetic acid to remove unbound dye. Allow the plates to air-dry. Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the bound SRB dye. Measure the absorbance at approximately 540 nm using a microplate spectrophotometer.

2. MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a density of approximately 5,000 to 10,000 cells per well and incubate overnight.

-

Drug Treatment: Treat cells with different concentrations of this compound and incubate for the desired period.

-

MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.

-

Incubation: Incubate the microplate for 4 hours in a humidified atmosphere (e.g., 37°C, 5% CO₂).

-

Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) into each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.

Phytotoxicity Assay: Radish Seedling Inhibition

This assay evaluates the effect of this compound on the growth of radish seedlings.

-

Preparation of Test Plates: Prepare a solution of this compound in a suitable solvent (e.g., acetone) at the desired concentrations (e.g., 50 ppm and 200 ppm). Apply the solution to filter paper in a petri dish or a well of a multi-well plate and allow the solvent to evaporate completely.

-

Seed Germination: Place a set number of surface-sterilized radish seeds (e.g., 10-20 seeds) onto the treated filter paper. Add a small amount of sterile water to moisten the filter paper.

-

Incubation: Seal the plates and incubate them in the dark at a controlled temperature (e.g., 25°C) for a period of 4 days.

-

Data Collection: After the incubation period, measure the length of the roots and hypocotyls of the seedlings. Calculate the percentage of growth inhibition compared to a control group treated only with the solvent.

Antifungal Assay: Mycelial Growth Inhibition against Botrytis cinerea

This method assesses the ability of this compound to inhibit the growth of the phytopathogenic fungus Botrytis cinerea.

-

Preparation of Media: Prepare potato dextrose agar (PDA) medium and sterilize it. While the medium is still molten (around 55°C), add this compound (dissolved in a small amount of DMSO) to achieve the desired final concentrations (e.g., 0.5, 2.5, 5.0 µg/mL). Pour the amended PDA into sterile petri dishes.

-

Inoculation: Place a mycelial plug (e.g., 5 mm in diameter) from the edge of an actively growing B. cinerea culture onto the center of each PDA plate.

-

Incubation: Incubate the plates at a suitable temperature for the fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the diameter of the fungal colony at regular intervals (e.g., every 24 hours) until the colony in the control plate (containing only DMSO) reaches the edge of the plate.

-

Calculation: Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control. The EC₅₀ value can then be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are still under investigation, research on its and related compounds' immunomodulatory effects has elucidated its interaction with key signaling pathways.

Immunosuppressive Activity via TLR9 Signaling in Dendritic Cells

This compound has been shown to possess immunomodulatory properties by affecting the function of bone marrow-derived dendritic cells (DCs).[4] Specifically, it inhibits the maturation and immunostimulatory function of DCs stimulated with CpG-DNA, a ligand for Toll-like receptor 9 (TLR9).[4] The proposed mechanism involves the suppression of TLR9 expression and the subsequent inhibition of downstream signaling cascades.[4]

This compound was found to inhibit the CpG-induced activation of MAPKs (p38 and JNK, but not ERK) and the nuclear translocation of NF-κB and STAT1.[4] This leads to a reduction in the expression of surface molecules like CD40, CD80, and CD86, and a decrease in the production of pro-inflammatory cytokines such as IL-12.[4]

Anti-inflammatory Activity via TLR4 Signaling in Macrophages (inferred from Chaetoglobosin Fex)

While direct studies on this compound's anti-inflammatory mechanism in macrophages are limited, research on the closely related Chaetoglobosin Fex provides valuable insights. Chaetoglobosin Fex has been shown to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a TLR4 ligand.[1] The inhibitory effect is attributed to the suppression of the NF-κB and MAPK (ERK1/2, p38, and JNK1/2) signaling pathways.[1]

References

- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. researchgate.net [researchgate.net]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Chaetoglobosin F: A Technical Guide to its Phytotoxic Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chaetoglobosin F, a cytochalasan alkaloid produced by various fungi, notably of the Chaetetomium genus, has demonstrated significant phytotoxic properties. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound, consolidating available quantitative data, detailing experimental methodologies, and visualizing its proposed mechanism of action. This document is intended to serve as a comprehensive resource for researchers in agronomy, plant pathology, and natural product chemistry, as well as for professionals in the development of novel herbicides and plant growth regulators.

Introduction

Chaetoglobosins are a class of mycotoxins characterized by a perhydroisoindolone moiety fused to a macrocyclic ring.[1] Among them, this compound has been identified as a potent bioactive compound with a range of biological activities, including phytotoxicity.[2][3] Understanding the precise nature of its phytotoxic effects, the underlying molecular mechanisms, and the experimental approaches to study these phenomena is crucial for harnessing its potential or mitigating its detrimental effects in agricultural settings.

Quantitative Phytotoxic Effects

The phytotoxicity of this compound has been quantitatively assessed, primarily through seedling growth inhibition assays. The following tables summarize the available data on its effects on radish (Raphanus sativus) seedlings.

Table 1: Inhibitory Effects of this compound on Radish Seedling Growth

| Concentration (ppm) | Target | Inhibition Rate (%) | Reference |

| 50 | Root | >60 | [2][3] |

| 50 | Hypocotyl | ~60 | [2] |

Table 2: Comparative Phytotoxicity of this compound and its Analogs on Radish Seedling Root Growth

| Compound | Concentration (ppm) | Inhibition Rate (%) | Reference |

| This compound | 50 | >60 | [2][3] |

| Chaetoglobosin A | 50 | >60 | [2] |

| Chaetoglobosin C | 50 | <60 | [2] |

| Chaetoglobosin E | 50 | >60 | [2] |

| Chaetoglobosin Fex | 50 | >60 | [2] |

| Glyphosate (Control) | 50 | 63.5 | [2] |

Mechanism of Action: Disruption of the Actin Cytoskeleton

The primary molecular target of chaetoglobosins is the actin cytoskeleton.[1] These compounds are known to interfere with actin polymerization, leading to the disruption of actin filaments (F-actin).[4] In plant cells, the actin cytoskeleton is crucial for a multitude of processes, including cell division, cell expansion, organelle movement, and polarized growth.

The disruption of the actin cytoskeleton by this compound is hypothesized to trigger a cascade of downstream events leading to the observed phytotoxic effects. This includes, but is not limited to, inhibition of root hair elongation, disruption of cytoplasmic streaming, and ultimately, cessation of plant growth.

Figure 1. Proposed mechanism of this compound phytotoxicity.

Potential Induction of Programmed Cell Death (PCD)

While direct evidence for this compound-induced programmed cell death (PCD) in plants is currently lacking, the disruption of the cytoskeleton is a known trigger for PCD in various organisms. Further research is warranted to investigate whether the phytotoxic effects of this compound involve the activation of plant PCD pathways. Key experimental approaches to explore this include the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay for detecting DNA fragmentation and assays to measure caspase-like protease activity, which are hallmarks of PCD.[5][6]

Experimental Protocols

Phytotoxicity Bioassay on Radish Seedlings

This protocol is adapted from the methodology described by Li et al. (2014).[2]

5.1.1. Materials

-

Radish (Raphanus sativus) seeds

-

This compound

-

Acetone

-

Potassium permanganate (KMnO₄)

-

Sterile distilled water

-

12-well microplates

-

Filter paper

-

Incubator

5.1.2. Procedure

-

Seed Sterilization: Wash radish seeds with running tap water for 2 hours. Subsequently, soak the seeds in a 0.3% KMnO₄ solution for 15 minutes for surface sterilization, followed by rinsing with sterile distilled water until the permanganate color is no longer visible.

-

Preparation of Test Plates: Place two layers of filter paper into each well of a 12-well microplate.

-

Application of this compound: Prepare stock solutions of this compound in acetone at desired concentrations (e.g., 50 ppm and 200 ppm). Apply a defined volume of the this compound solution onto the filter paper in each well. Allow the acetone to evaporate completely in a fume hood. A control group should be prepared using only acetone.

-

Seed Plating: Add 200 µL of sterile distilled water to each well. Carefully place a single, uniform-sized radish seedling onto the filter paper in each well.

-

Incubation: Incubate the microplates in complete darkness at 25°C for 4 days.

-

Data Collection: After the incubation period, measure the length of the primary root and hypocotyl for each seedling. Calculate the inhibition rate for each treatment group relative to the control group.

Figure 2. Experimental workflow for the phytotoxicity bioassay.

Visualization of Actin Filament Disruption (Proposed)

To directly observe the effect of this compound on the plant actin cytoskeleton, fluorescence microscopy techniques can be employed.

5.2.1. Materials

-

Plant seedlings (e.g., Arabidopsis thaliana expressing a fluorescently tagged actin-binding protein like GFP-fABD2)

-

This compound

-

Microscopy slides and coverslips

-

Confocal laser scanning microscope

5.2.2. Procedure

-

Grow Arabidopsis thaliana seedlings expressing GFP-fABD2 on appropriate growth medium.

-

Treat the seedlings with a solution of this compound at a concentration known to cause phytotoxicity. A control group should be treated with a mock solution.

-

Mount the seedlings on a microscope slide in the treatment solution.

-

Observe the actin cytoskeleton in epidermal cells of the root or hypocotyl using a confocal laser scanning microscope.

-

Acquire time-lapse images to monitor the dynamic changes in actin filament organization following treatment.

TUNEL Assay for Programmed Cell Death (Proposed)